4-Formyl-2-methoxyphenyl benzoate molecular structure
4-Formyl-2-methoxyphenyl benzoate molecular structure
An In-Depth Technical Guide to 4-Formyl-2-methoxyphenyl benzoate: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-Formyl-2-methoxyphenyl benzoate, a key aromatic ester derived from vanillin. From its fundamental molecular structure to detailed protocols for its synthesis and purification, this document serves as a critical resource for researchers in organic synthesis, medicinal chemistry, and materials science. We delve into the causality behind the synthetic methodology, provide a framework for its structural elucidation via modern spectroscopic techniques, and discuss its potential applications as a versatile chemical intermediate.
Introduction and Strategic Context
4-Formyl-2-methoxyphenyl benzoate, also known as vanillin benzoate, is an aromatic compound that merges the structural features of vanillin and benzoic acid through an ester linkage. Vanillin, the parent phenol, is a widely utilized compound in the flavor, fragrance, and pharmaceutical industries, valued for its distinct sensory properties and its role as a versatile precursor in chemical synthesis.[1][2][3] The benzoylation of vanillin to form 4-Formyl-2-methoxyphenyl benzoate serves two primary strategic purposes in a laboratory and industrial context:
-
Protecting Group Chemistry: The benzoate group acts as a robust protecting group for the phenolic hydroxyl of vanillin. This is crucial in multi-step syntheses where the reactivity of the phenol could interfere with desired transformations at the aldehyde functional group.
-
Intermediate for Advanced Synthesis: As a bifunctional molecule possessing both an aldehyde and a stable ester, it is a valuable building block for the synthesis of more complex molecules, including pharmaceutical intermediates and specialized polymers.[4][5]
This guide offers an in-depth analysis of its molecular characteristics, a field-tested protocol for its synthesis, and a discussion of its broader scientific utility.
Molecular Structure and Physicochemical Properties
The molecular integrity of a compound is the foundation of its chemical behavior. 4-Formyl-2-methoxyphenyl benzoate is structurally defined by a benzoate group esterified to the 4-position of a 3-methoxybenzaldehyde core.
Table 1: Chemical Identifiers and Properties of 4-Formyl-2-methoxyphenyl benzoate
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (4-formyl-2-methoxyphenyl) benzoate | [6] |
| Synonyms | Vanillin benzoate, Benzaldehyde, 4-(benzoyloxy)-3-methoxy- | [6] |
| CAS Number | 790-16-9 | [6][7] |
| Molecular Formula | C₁₅H₁₂O₄ | [6][7] |
| Molecular Weight | 256.25 g/mol | [6][7] |
| SMILES | COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC=C2 | [6][7] |
| InChIKey | QOIUOGAGPASFII-UHFFFAOYSA-N |[6] |
Synthesis and Purification: The Schotten-Baumann Reaction
The synthesis of 4-Formyl-2-methoxyphenyl benzoate from vanillin and benzoyl chloride is a classic example of the Schotten-Baumann reaction.[8][9] This method is highly effective for acylating phenols and alcohols and is often performed under biphasic conditions or in the presence of a base like pyridine to neutralize the HCl byproduct.[9][10]
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution.[8] The phenolic hydroxyl group of vanillin is first deprotonated by a base (e.g., sodium hydroxide or pyridine) to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of benzoyl chloride. The resulting tetrahedral intermediate collapses, expelling the chloride ion as a good leaving group to form the final ester product. The base is critical as it not only enhances the nucleophilicity of the phenol but also neutralizes the hydrochloric acid generated, driving the reaction to completion.[10]
Detailed Experimental Protocol
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Benzoyl chloride
-
Pyridine (anhydrous) or 10% Aqueous Sodium Hydroxide
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve vanillin (1.0 eq) in a suitable solvent such as dichloromethane. Add pyridine (1.5 eq) to the solution. Causality: Pyridine acts as both a base to deprotonate the vanillin and a scavenger for the HCl produced.
-
Addition of Acylating Agent: Cool the flask in an ice bath to 0°C. Add benzoyl chloride (1.2 eq) dropwise to the stirred solution over 10-15 minutes. Causality: Dropwise addition at low temperature controls the exothermic reaction and prevents potential side reactions.
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove unreacted benzoyl chloride and benzoic acid), and finally with brine. Causality: This aqueous work-up sequence effectively removes impurities and byproducts, ensuring a cleaner crude product.
-
Isolation of Crude Product: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to obtain pure 4-Formyl-2-methoxyphenyl benzoate as a crystalline solid.[11]
Structural Elucidation and Characterization
Confirmation of the molecular structure and assessment of purity are non-negotiable standards in chemical synthesis. A combination of spectroscopic methods provides a self-validating system for the characterization of 4-Formyl-2-methoxyphenyl benzoate.[6][11]
Table 2: Key Spectroscopic Data for Structural Verification
| Technique | Key Features and Expected Observations |
|---|---|
| ¹H NMR | - Aldehyde Proton (CHO): Singlet, ~9.9 ppm. - Aromatic Protons: Multiplets between 7.4-8.2 ppm (benzoate ring) and 7.2-7.8 ppm (vanillin ring). - Methoxy Protons (OCH₃): Singlet, ~3.9 ppm.[11] |
| ¹³C NMR | - Ester Carbonyl (C=O): ~164-166 ppm. - Aldehyde Carbonyl (C=O): ~190-192 ppm. - Aromatic Carbons: Multiple signals between 110-155 ppm. - Methoxy Carbon (OCH₃): ~56 ppm.[12] |
| FT-IR | - Ester C=O Stretch: Strong absorption band at ~1730-1740 cm⁻¹. - Aldehyde C=O Stretch: Strong absorption band at ~1690-1700 cm⁻¹. - C-O Stretch: Bands in the 1100-1300 cm⁻¹ region. - Absence of Phenolic O-H: Disappearance of the broad O-H stretch from the starting material (vanillin) around 3200-3400 cm⁻¹. |
| Mass Spec. (MS) | - Molecular Ion Peak (M⁺): m/z = 256.07. - Key Fragmentation Peaks: m/z = 105 (benzoyl cation) and m/z = 77 (phenyl cation).[6] |
The combined data from these techniques provide unambiguous confirmation. The presence of both ester and aldehyde carbonyl signals in the IR and ¹³C NMR spectra, along with the characteristic chemical shifts in the ¹H NMR and the correct molecular ion and fragmentation pattern in the mass spectrum, validates the successful synthesis of the target molecule.
Applications and Future Directions
The utility of 4-Formyl-2-methoxyphenyl benzoate extends from academic research to industrial drug development.
-
Pharmaceutical Synthesis: The aldehyde group is a versatile handle for constructing complex molecular scaffolds through reactions like Wittig, Horner-Wadsworth-Emmons, and reductive amination. The benzoate ester can be hydrolyzed under basic conditions at a later stage to reveal the phenol, making it a key intermediate in the synthesis of bioactive compounds.[1]
-
Flavor and Fragrance Chemistry: While vanillin itself is a primary flavoring agent, its derivatives can be used to create novel flavor profiles or act as pro-fragrances that release vanillin under specific conditions.[13][14]
-
Materials Science: Aromatic aldehydes and esters are precursors for the synthesis of specialty polymers, resins, and cross-linking agents.
Future research may focus on leveraging this compound as a scaffold for developing novel anti-inflammatory or antioxidant agents, inspired by the known biological activities of its parent molecule, vanillin.[1]
Safety and Handling
Proper chemical hygiene and safety protocols are paramount when handling 4-Formyl-2-methoxyphenyl benzoate and the reagents for its synthesis.
-
Hazards: The product is classified as a potential skin sensitizer and may cause an allergic skin reaction.[6][15] The reagents, benzoyl chloride and pyridine, are corrosive, flammable, and toxic.
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place, sealed tightly to prevent moisture ingress.[7]
References
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Zancheng Life Sciences. (2021). Vanillin Applications and Its Other Functions. Retrieved from [Link]
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Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
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Foodchem Additives. (2014). Applications and Uses of Vanillin. Retrieved from [Link]
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MDPI. (2021). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. Retrieved from [Link]
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YouTube. (2023). SCHOTTEN - BAUMANN REACTION MECHANISM. Retrieved from [Link]
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Borregaard. (n.d.). What is vanillin used for?. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Methoxyphenyl benzoate. National Center for Biotechnology Information. Retrieved from [Link]
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BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]
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Foodcom S.A. (2022). Vanillin and its applications in the food and pharmaceutical industries. Retrieved from [Link]
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Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]
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SpectraBase. (n.d.). 2-methoxy-4-[N-(m-methoxyphenyl)formimidoyl]phenol, benzoate. Retrieved from [Link]
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